molecular formula C38H44ClN5O3 B12813714 N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide

N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide

Cat. No.: B12813714
M. Wt: 654.2 g/mol
InChI Key: BSISGUIVBKDTQO-HTNFBYJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide is a complex organic compound with a unique structure that includes various functional groups such as amines, cyanides, chlorides, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core benzamide structure, followed by the introduction of the furan, cyanophenyl, and aminocyclohexyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH would be essential to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for studying biological processes, enzyme interactions, and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties tailored to industrial needs.

Mechanism of Action

The mechanism of action of N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C38H44ClN5O3

Molecular Weight

654.2 g/mol

IUPAC Name

N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide

InChI

InChI=1S/C38H44ClN5O3/c1-24-4-10-28(11-5-24)25(2)42-23-32-16-17-36(47-32)34-19-33(35(39)20-37(34)46-3)38(45)44-31(18-26-6-8-27(21-40)9-7-26)22-43-30-14-12-29(41)13-15-30/h4-11,16-17,19-20,25,29-31,42-43H,12-15,18,22-23,41H2,1-3H3,(H,44,45)/t25-,29?,30?,31-/m0/s1

InChI Key

BSISGUIVBKDTQO-HTNFBYJASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)N[C@@H](CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)NC(CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.